molecular formula C12H13NO3 B11886515 Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-47-2

Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11886515
CAS No.: 54444-47-2
M. Wt: 219.24 g/mol
InChI Key: VOGZZKMUWQOVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran ring system, which is a fused ring system consisting of a benzene ring and a pyran ring. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-carboxylic acid with acetamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects. Additionally, its interaction with cellular signaling pathways can influence cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4-yl)acetamide: This compound shares a similar acetamide functional group but has a different heterocyclic ring system.

    4-Hydroxy-2-quinolones: These compounds also contain a benzopyran-like structure and exhibit similar biological activities.

Uniqueness

Acetamide, N-(3,4-dihydro-2-methyl-4-oxo-2H-1-benzopyran-3-yl)- is unique due to its specific benzopyran ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

54444-47-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

N-(2-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C12H13NO3/c1-7-11(13-8(2)14)12(15)9-5-3-4-6-10(9)16-7/h3-7,11H,1-2H3,(H,13,14)

InChI Key

VOGZZKMUWQOVDV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C2O1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.